molecular formula C7H12N2O B13596355 1-(2-Isocyanatoethyl)pyrrolidine

1-(2-Isocyanatoethyl)pyrrolidine

Cat. No.: B13596355
M. Wt: 140.18 g/mol
InChI Key: UYAZUXAGFOFNJP-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to an isocyanatoethyl group

Preparation Methods

The synthesis of 1-(2-Isocyanatoethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate isocyanate precursor. One common method is the reaction of pyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

1-(2-Isocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted urea or carbamate compounds.

Scientific Research Applications

1-(2-Isocyanatoethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

1-(2-Isocyanatoethyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simple cyclic secondary amine with a similar ring structure but lacking the isocyanate group.

    2-Isocyanatoethylamine: Contains the isocyanate group but lacks the pyrrolidine ring.

    N-Isocyanatoethylpyrrolidine: A structural isomer with the isocyanate group attached to the nitrogen atom of the pyrrolidine ring.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-isocyanatoethyl)pyrrolidine

InChI

InChI=1S/C7H12N2O/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2

InChI Key

UYAZUXAGFOFNJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN=C=O

Origin of Product

United States

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